2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, such as copper(I) or nickel(II), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as ultrasonic-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions, nickel(II) catalysts for hydrogenation, and various organic solvents like DMF and THF. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility .
Scientific Research Applications
2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound exhibits potential anticancer, antiviral, and antimicrobial activities, making it a candidate for drug development
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(2-thienyl)methanone: This compound shares the pyrazolo[3,4-d]pyrimidine core but differs in the attached functional groups.
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine: Another similar compound with a pyrrolo[2,3-d]pyrimidine core, known for its broad biological activity.
Uniqueness
2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of multiple heterocyclic rings, which enhances its chemical stability and biological activity. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-26-20-17(13-24-26)21(23-14-22-20)27-11-9-16(10-12-27)28-19(29)8-7-18(25-28)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEBUGQKMMREQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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